molecular formula C9H11FN2O B8653223 Acetamide, N-[(1S)-1-(5-fluoro-2-pyridinyl)ethyl]- CAS No. 1443623-96-8

Acetamide, N-[(1S)-1-(5-fluoro-2-pyridinyl)ethyl]-

Cat. No. B8653223
M. Wt: 182.19 g/mol
InChI Key: KGYJIHIDZCEYAU-UHFFFAOYSA-N
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Patent
US09289419B2

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([NH:12]C(=O)C)[CH3:11])=[N:8][CH:9]=1>>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([NH2:12])[CH3:11])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)NC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for 12-16 h
Duration
14 (± 2) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09289419B2

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([NH:12]C(=O)C)[CH3:11])=[N:8][CH:9]=1>>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([NH2:12])[CH3:11])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)NC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for 12-16 h
Duration
14 (± 2) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09289419B2

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([NH:12]C(=O)C)[CH3:11])=[N:8][CH:9]=1>>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([NH2:12])[CH3:11])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)NC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for 12-16 h
Duration
14 (± 2) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.